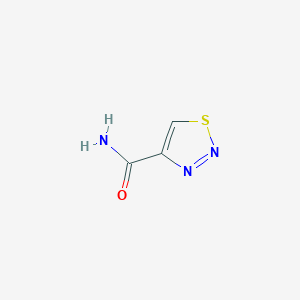

1,2,3-Thiadiazole-4-carboxamide

説明

Structure

2D Structure

特性

IUPAC Name |

thiadiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWVNNCOIIHEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291837 | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-20-3 | |

| Record name | NSC78611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2,3 Thiadiazole 4 Carboxamide and Its Derivatives

Established Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Core

The fundamental structure of the 1,2,3-thiadiazole ring can be assembled through several classical name reactions and cycloaddition strategies. These methods typically construct the S-N and S-C bonds necessary for the five-membered ring.

The Hurd-Mori synthesis is a cornerstone method for generating 1,2,3-thiadiazoles. wikipedia.org The classical approach involves the [4+1] cycloaddition of an activated hydrazone with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds by treating hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride, which acts as the sulfur source and cyclizing agent. wikipedia.org

The general mechanism involves the reaction of a ketone with a hydrazine (B178648) derivative (e.g., semicarbazide (B1199961) or tosylhydrazide) to form a hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of excess thionyl chloride to yield the substituted 1,2,3-thiadiazole. mdpi.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the starting materials. nih.gov

Variants and improvements to the Hurd-Mori reaction have been developed to enhance yields and expand its substrate scope. One notable variant involves a metal-free methodology where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, offering a practical and improved approach. organic-chemistry.org Another modification utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, providing very good yields under environmentally friendly conditions. organic-chemistry.org

Table 1: Examples of Hurd-Mori Synthesis and its Variants

| Starting Material (Hydrazone Precursor) | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | 4-(pyrazol-1-yl)-5-phenyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |

| N-tosylhydrazone | Sulfur, TBAI | 4-Aryl-1,2,3-thiadiazole | Good | organic-chemistry.org |

| Ketone semicarbazone | SOCl₂ | 4,5-Disubstituted-1,2,3-thiadiazole | Not specified | mdpi.com |

The Wolff synthesis is one of the earliest methods for forming the 1,2,3-thiadiazole ring. thieme-connect.de This reaction involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net Typically, α-diazo ketones are reacted with a thionating agent to form an α-diazo thiocarbonyl intermediate, which then cyclizes to the 1,2,3-thiadiazole. thieme-connect.de

A variety of thionating agents can be employed, with Lawesson's reagent and phosphorus pentasulfide being common examples. thieme-connect.de The reaction's scope has been expanded due to improved methods for diazo-transfer reactions, making the requisite α-diazo carbonyl compounds more accessible. thieme-connect.de While initially thought to be limited to molecules with a rigid cis-diazo ketone geometry, it has been shown that some conformationally flexible diazo carbonyl compounds can also undergo successful cyclization. thieme-connect.de

The Pechmann synthesis, first reported in 1896, involves the reaction of a diazoalkane with a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate. thieme-connect.deresearchgate.net This reaction is a type of 1,3-dipolar cycloaddition. For instance, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the Pechmann reaction can be somewhat restricted; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de However, carbamoyl isothiocyanates have been shown to give moderate to good yields of substituted 1,2,3-thiadiazoles. thieme-connect.de

This category broadly encompasses [3+2] cycloaddition reactions, which are a powerful tool for constructing five-membered heterocyclic rings. academie-sciences.fr The Pechmann synthesis is a prime example of this approach. The reaction involves a three-atom component (the diazoalkane) reacting with an unsaturated bond (the C=S of the isothiocyanate or thioester) to form the cycloadduct. academie-sciences.fr The regioselectivity of these reactions is a key consideration, and it is often influenced by the electronic properties of the substituents on both the diazo compound and the dipolarophile. researchgate.net For example, the reaction of aryl sulphonyl-substituted sulfines with diazomethane leads to an unstable Δ³-1,3,4-thiadiazole 1-oxide, which then rearranges to the more stable 1,2,3-thiadiazole. nih.gov

The 1,2,3-thiadiazole ring can also be synthesized through the rearrangement or transformation of other sulfur-containing heterocycles. These reactions often involve ring-opening of a starting heterocycle followed by a new ring-closure event to form the thermodynamically stable 1,2,3-thiadiazole system. For instance, the chemistry of 1,2,3-dithiazoles has been explored for the construction of new heterocyclic systems via ring transformation. arkat-usa.org These transformations can be initiated by nucleophilic attack on the dithiazole ring, leading to a ring-opened intermediate that can subsequently cyclize to form a different heterocycle. arkat-usa.org While less common than direct synthesis methods, ring transformations provide an alternative pathway to access unique thiadiazole structures.

Strategies for Carboxamide Formation at the 4-Position

Once the 1,2,3-thiadiazole core is established, the carboxamide group must be introduced at the C4 position. This is typically achieved by starting with a precursor that already contains a suitable functional group at the 4-position, such as a carboxylic acid or a nitrile, which can then be converted to the desired amide.

A direct method involves the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, which can then be coupled with an appropriate amine using standard peptide coupling reagents. The starting 1,2,3-thiadiazole-4-carboxylic acid hydrazide is a key intermediate. For example, a new N-1,2,3-triazol-1-yl-1,2,3-thiadiazol-4-carboxamide was synthesized via the condensation of 1,2,3-thiadiazole-4-carboxylic acid hydrazide with an open-chain form of 4-acetyl-1,2,3-triazolium-5-olate. aip.org

Another common strategy is the hydrolysis of a 4-cyano-1,2,3-thiadiazole derivative to the corresponding carboxamide. The reaction conditions for this hydrolysis must be carefully controlled to avoid further hydrolysis to the carboxylic acid. Alternatively, the 4-carboxylic acid can be converted to an acid chloride, which then reacts readily with an amine to form the carboxamide.

The synthesis of various 1,2,3-thiadiazole carboxamide derivatives has been reported, highlighting the versatility of this functional group in medicinal chemistry. mdpi.com For instance, substituted phenyl acrylamide 1,2,3-thiadiazole derivatives have been synthesized in high yields. mdpi.com

Table 2: Summary of Carboxamide Formation Strategies

| Precursor at 4-Position | Reagents/Method | Product | Reference |

|---|---|---|---|

| Carboxylic acid hydrazide | Condensation with an amine precursor | N-substituted-1,2,3-thiadiazole-4-carboxamide | aip.org |

| Carboxylic acid | Amine, coupling agents (e.g., DCC, EDC) | N-substituted-1,2,3-thiadiazole-4-carboxamide | General Method |

| Carboxylic acid | Thionyl chloride, then amine | N-substituted-1,2,3-thiadiazole-4-carboxamide | General Method |

Reactions of 1,2,3-Thiadiazole-4-carbonyl Chloride with Amines

A common and direct method for the synthesis of 1,2,3-thiadiazole-4-carboxamides involves the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with a variety of primary and secondary amines. This acylation reaction is a fundamental transformation in organic chemistry and provides a straightforward route to N-substituted carboxamides.

The process begins with the preparation of the 1,2,3-thiadiazole-4-carbonyl chloride. This is typically achieved by treating 1,2,3-thiadiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.commdpi.com The resulting acid chloride is a reactive intermediate that readily undergoes nucleophilic attack by an amine.

In a typical procedure, the 1,2,3-thiadiazole-4-carbonyl chloride is dissolved in an appropriate aprotic solvent, and the desired amine is added, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred, usually at room temperature or with gentle heating, to drive the reaction to completion. The resulting 1,2,3-thiadiazole-4-carboxamide can then be isolated and purified using standard techniques such as crystallization or chromatography. google.com

This methodology has been successfully employed to synthesize a variety of N-substituted 1,2,3-thiadiazole-4-carboxamides, including those with complex amine components. For instance, the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline has been reported to yield the corresponding carboxamide derivative. google.com

Conversion of Carboxylic Acid to Carboxamide via Standard Amide Formation Techniques

Another versatile approach for the synthesis of 1,2,3-thiadiazole-4-carboxamides is the direct conversion of 1,2,3-thiadiazole-4-carboxylic acid to the corresponding amide without the isolation of the acid chloride intermediate. This is accomplished using a variety of standard amide formation techniques that employ coupling reagents to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents react with the carboxylic acid to form an activated intermediate, which is then susceptible to nucleophilic attack by an amine.

The general procedure involves dissolving the 1,2,3-thiadiazole-4-carboxylic acid, the desired amine, and the coupling reagents in a suitable solvent. The reaction is typically carried out at room temperature and monitored until completion. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the final product. This method is particularly useful for the synthesis of sensitive or complex carboxamides where the use of harsh reagents like thionyl chloride is not desirable.

Multi-component Reactions (e.g., Ugi Reaction for this compound Scaffolds)

Multi-component reactions (MCRs), such as the Ugi reaction, offer an efficient and atom-economical approach to the synthesis of complex molecules, including this compound scaffolds. nih.govtcichemicals.comnih.gov The Ugi four-component reaction (Ugi-4CR) involves the combination of an aldehyde or ketone, a primary amine, an isocyanide, and a carboxylic acid to produce an α-acylaminocarboxamide derivative in a single step. tcichemicals.comnih.gov

To synthesize this compound derivatives using this method, 1,2,3-thiadiazole-4-carboxylic acid can be used as the carboxylic acid component in the Ugi reaction. The other three components—an aldehyde, an amine, and an isocyanide—can be varied to introduce a wide range of substituents onto the final product. nih.gov This one-pot reaction is highly versatile and allows for the rapid generation of a library of diverse this compound analogues. nih.govresearchgate.net

The reaction is typically carried out in a suitable solvent, such as methanol, at room temperature. The four components are mixed together, and the reaction proceeds to completion, often within a short period. The resulting product can then be isolated and purified. The Ugi reaction is considered a green and rapid method for lead derivation in drug discovery and pesticide development. nih.gov

Synthesis of Substituted this compound Analogues

The biological activity of 1,2,3-thiadiazole-4-carboxamides can be significantly influenced by the nature and position of substituents on both the thiadiazole ring and the carboxamide nitrogen. Consequently, considerable research has focused on the synthesis of a variety of substituted analogues.

N-Substituted Carboxamides

The synthesis of N-substituted 1,2,3-thiadiazole-4-carboxamides is readily achieved through the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with a diverse range of primary and secondary amines, as previously described. This method allows for the introduction of a wide array of functional groups at the nitrogen atom of the carboxamide. The choice of the amine reactant is crucial in determining the physicochemical properties and biological activity of the final compound.

| Amine Reactant | Resulting N-Substituted Carboxamide |

| Ammonia | This compound |

| Methylamine | N-Methyl-1,2,3-thiadiazole-4-carboxamide |

| Aniline | N-Phenyl-1,2,3-thiadiazole-4-carboxamide |

| Morpholine | 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine |

| 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline | 4-Amino-6,7-dimethoxy-2-[4-(1,2,3-thiadiazole-4-carbonyl)piperazin-1-yl]-quinazoline google.com |

Aryl and Haloalkyl Substituted Thiadiazole Carboxamide Derivatives

The introduction of aryl and haloalkyl substituents onto the 1,2,3-thiadiazole ring can also modulate the biological properties of the resulting carboxamides. These substitutions can be incorporated by starting with an appropriately substituted precursor. For example, the synthesis of 5-aryl-1,2,3-thiadiazole-4-carboxylic acids can be achieved through various synthetic routes, which can then be converted to the corresponding carboxamides.

One common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of N-tosylhydrazones with sulfur. mdpi.comisres.org By using an N-tosylhydrazone derived from an aryl ketone, a 4-aryl-1,2,3-thiadiazole can be obtained. This can then be further functionalized to introduce the carboxamide group at the 5-position.

| Substituent on Thiadiazole Ring | Example Derivative |

| Phenyl | N-Alkyl-5-phenyl-1,2,3-thiadiazole-4-carboxamide |

| 4-Chlorophenyl | N-Alkyl-5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide |

| Trifluoromethyl | N-Alkyl-5-(trifluoromethyl)-1,2,3-thiadiazole-4-carboxamide |

Fluoro and Difluoro Substituted Phenyl Moieties in 1,2,3-Thiadiazole Carboxamides

The incorporation of fluorine atoms into organic molecules can have a profound effect on their biological activity, often leading to enhanced potency and metabolic stability. In the context of 1,2,3-thiadiazole carboxamides, the introduction of fluoro and difluoro substituted phenyl moieties has been shown to significantly enhance their aphicidal potential. mdpi.com

The synthesis of these compounds typically involves the use of starting materials that already contain the desired fluorinated phenyl group. For example, a fluorinated benzaldehyde or acetophenone can be used to prepare the corresponding N-tosylhydrazone, which is then cyclized to form the fluorinated 1,2,3-thiadiazole ring. mdpi.com Subsequent conversion of a functional group on the thiadiazole ring to a carboxamide allows for the synthesis of the target compounds.

Research has shown that 1,2,3-thiadiazole carboxamide analogues with fluoro or difluoro groups on the phenyl moiety exhibit significantly higher aphicidal activity compared to their non-fluorinated or methyl-substituted counterparts. mdpi.com For instance, certain Eβf 1,2,3-thiadiazole carboxamides with fluoro or difluoro substituted phenyl groups displayed notable LC₅₀ values against aphids. mdpi.com

| Phenyl Moiety Substitution | Observed Effect on Aphicidal Activity |

| Fluoro | Enhanced |

| Difluoro | Enhanced |

| Methyl | Lowered |

Thiadiazole Carboxamide Hybrids with Other Heterocycles

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems is a key strategy for developing new compounds. This molecular hybridization aims to combine the structural features of different heterocyclic rings, such as pyrazoles, triazoles, and thiazoles, to create novel chemical entities.

One prominent method for creating these hybrids involves multi-step synthesis. For instance, pyrazolyl-1,2,3-thiadiazole scaffolds have been constructed using the Hurd-Mori cyclization reaction. In this approach, pyrazolyl-phenylethanones are reacted with semicarbazide to form a semicarbazone intermediate. This intermediate is then cyclized using thionyl chloride to yield the substituted 1,2,3-thiadiazole fused with a pyrazole (B372694) moiety.

Another strategy involves the 1,3-dipolar cycloaddition reaction. This method is utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 1,2,3-triazole moiety, where an in-situ generated nitrilimine undergoes cycloaddition to the C=S double bond of a carbodithioate precursor. mdpi.com While this example pertains to the 1,3,4-isomer, the principle can be adapted for the synthesis of 1,2,3-thiadiazole hybrids.

The table below summarizes synthetic approaches for creating hybrids of thiadiazoles with other heterocycles. While not all examples are specific to the this compound core, they illustrate the general methodologies employed in the field.

Table 1: Synthetic Methodologies for Thiadiazole-Heterocycle Hybrids

| Heterocyclic Partner | Synthetic Method | Key Reagents | Thiadiazole Isomer |

|---|---|---|---|

| Pyrazole | Hurd-Mori Cyclization | Semicarbazide, Thionyl Chloride | 1,2,3-Thiadiazole |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Hydrazonoyl Halides, Carbodithioate | 1,3,4-Thiadiazole |

| Thiazole (B1198619) | Hantzsch Thiazole Synthesis | α-haloketones, Thioamides | 1,3,4-Thiadiazole |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Ultrasonic-assisted synthesis is a notable green technique that has been successfully employed for synthesizing thiadiazole derivatives.

Ultrasound irradiation enhances chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

Key advantages of ultrasonic-assisted synthesis include:

Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.

Increased Yields: The enhanced reaction rates and improved mixing often lead to higher product yields. arabjchem.org

Higher Purity: The shorter reaction times can minimize the formation of side products, resulting in a cleaner reaction profile and simpler purification.

Energy Efficiency: Ultrasound is a more energy-efficient method compared to traditional refluxing.

Milder Conditions: Many reactions can be carried out at lower temperatures, preserving thermally sensitive functional groups.

For the synthesis of 1,2,3-thiadiazoles, ultrasonic irradiation can be applied to the Hurd-Mori reaction or its modern variations. wikipedia.org The use of ultrasound can facilitate the cyclization step, potentially leading to improved yields and shorter processing times compared to conventional thermal methods.

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis of Triazole-Thiazole Hybrids

| Parameter | Conventional Method | Ultrasonic-Assisted Method |

|---|---|---|

| Reaction Time | 10 - 36 hours | 30 - 80 minutes |

| Product Yield | Moderate (e.g., <60%) | High (e.g., 65-89%) |

| Temperature | Often requires reflux | 45 - 60°C |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling point solvents | Can often use greener solvents |

Data derived from synthesis of related triazole derivatives and triazole-thiazole hybrids. arabjchem.orgpharmtech.com

Optimization of Synthetic Routes for Large-Scale Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires a systematic optimization of the entire synthetic route. gd3services.com This process, often referred to as scale-up, involves addressing challenges related to safety, cost-effectiveness, robustness, and regulatory compliance.

The primary goal is to develop a process that is not only efficient but also safe and reproducible on a multi-kilogram or larger scale. gd3services.com Key considerations in the optimization and scale-up process include:

Route Scouting: Evaluating and selecting the most efficient and economical synthetic pathway. This may involve redesigning the initial laboratory route to avoid hazardous reagents (e.g., carbon monoxide, certain alkylating agents), costly starting materials, or complex purification steps like column chromatography. gd3services.comasianpharmtech.com

Parameter Optimization: Fine-tuning critical process parameters such as temperature, pressure, reaction time, and agitation speed. labmanager.com Techniques like Design of Experiments (DoE) are often employed to systematically identify the optimal conditions that maximize yield and purity while ensuring process stability. labmanager.com

Reagent and Solvent Selection: Replacing expensive or hazardous reagents and solvents with safer, more cost-effective, and environmentally benign alternatives. The choice of solvent is critical as it affects reaction kinetics, solubility, and the ease of product isolation.

Heat and Mass Transfer: Managing heat transfer becomes crucial on a large scale. Exothermic reactions that are easily controlled in the lab can pose significant safety risks in large reactors if not properly managed. helgroup.com Similarly, efficient mixing is essential to ensure homogeneity and consistent reaction outcomes. nih.gov

Work-up and Isolation: Developing robust and scalable procedures for product isolation and purification. This often involves moving from chromatographic methods to crystallization, precipitation, or extraction to handle large volumes efficiently. asianpharmtech.com

Process Safety Analysis: Conducting a thorough Process Hazard Analysis (PHA) to identify and mitigate potential safety risks associated with the scaled-up process, including thermal runaway, pressure buildup, and handling of hazardous materials. helgroup.com

For the synthesis of this compound, a key step for optimization would be the Hurd-Mori reaction. wikipedia.org Optimization might involve investigating alternative cyclizing agents to thionyl chloride, exploring different solvent systems, and precisely controlling the reaction temperature to minimize side-product formation. The nature of substituents on the starting hydrazone can also significantly impact reaction success, with electron-withdrawing groups sometimes leading to superior yields.

Table 3: Key Parameters for Optimization in Large-Scale Synthesis

| Parameter Category | Specific Factors to Optimize | Goal |

|---|---|---|

| Reaction Conditions | Temperature, Pressure, Agitation Speed, Dosing Rate | Maximize yield, minimize impurities, ensure safety |

| Raw Materials | Purity of Starting Materials, Choice of Reagents & Catalysts | Reduce cost, improve process robustness, minimize waste |

| Solvent System | Solvent Type, Solvent Volume | Improve reaction rate, facilitate product isolation, enhance safety |

| Process Control | Online Monitoring (e.g., PAT), pH Control | Ensure batch-to-batch consistency, allow for real-time adjustments |

| Downstream Processing | Crystallization Conditions, Filtration, Drying | Achieve desired purity and physical form, maximize recovery |

Chemical Reactivity and Transformation Pathways of 1,2,3 Thiadiazole 4 Carboxamide Scaffolds

Functionalization Reactions of the 1,2,3-Thiadiazole-4-carboxamide Ring System

The this compound scaffold can undergo various functionalization reactions that modify the core structure without cleaving the heterocyclic ring. These reactions are crucial for synthesizing a diverse library of derivatives. The carboxamide functional group itself can be a key site for modification. For instance, simple hydrolysis can convert the carboxamide to a carboxylic acid, which can then be esterified with various alcohols to produce a range of ester derivatives. mdpi.com

The ring system can also be functionalized through multi-component reactions. The Ugi four-component reaction (U-4CR) has been utilized to create complex derivatives. In this approach, an amine and an aldehyde first form an imine intermediate, which then reacts with the 1,2,3-thiadiazole (B1210528) (acting as the acid component) and an isocyanide to yield highly substituted thiadiazole derivatives. mdpi.com

Furthermore, the 1,2,3-thiadiazole ring can participate in substitution reactions. Both electrophilic and nucleophilic substitutions are possible, typically occurring at the nitrogen and sulfur atoms. The specific conditions and reagents used will determine the position and nature of the functional group introduced.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Hydrolysis & Esterification | 1. Hydrolysis (e.g., acid/base) 2. Esterification (various alcohols) | 1,2,3-Thiadiazole-4-carboxylic acid, followed by corresponding esters | mdpi.com |

| Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide | Substituted 5-methyl-1,2,3-thiadiazole-4-carboxamide derivatives | mdpi.com |

| Substitution Reactions | Halogens, Alkylating agents | Substituted 1,2,3-thiadiazoles |

Ring Cleavage Reactions of 1,2,3-Thiadiazoles

A defining characteristic of the 1,2,3-thiadiazole system is its propensity to undergo ring-cleavage reactions, often with the extrusion of molecular nitrogen (N₂). This process generates highly reactive intermediates that can be trapped or can undergo further transformations. The cleavage can be initiated through thermal, photochemical, or chemical means. researchgate.net The initial step is often considered a reversible ring-opening to an α-diazothione intermediate through a Dimroth-type equilibrium. researchgate.net

When subjected to high temperatures, 1,2,3-thiadiazoles undergo thermal decomposition, leading to the loss of dinitrogen. researchgate.net This denitrogenation process is a key pathway that generates various reactive species. The primary intermediate formed upon heating is believed to be a thiirene, which is a three-membered ring containing a sulfur atom. Thiirenes are generally unstable and can further decompose or rearrange to form alkynes and elemental sulfur. The specific products depend on the substitution pattern of the original thiadiazole and the reaction conditions.

| Decomposition Pathway | Initiator | Key Intermediate | Final Products | Reference |

| Thermal Decomposition | High Temperature | Thiirene | Alkynes, Sulfur | researchgate.net |

Irradiation with light provides an alternative route for the decomposition of 1,2,3-thiadiazoles. researchgate.net Similar to thermal decomposition, photochemical pathways typically involve the extrusion of nitrogen gas. The photolysis of 1,2,3-thiadiazoles can lead to the formation of thioketenes as primary products. This process is thought to proceed through an excited state of the α-diazothione intermediate. The resulting thioketenes are themselves reactive and can participate in subsequent reactions, such as cycloadditions or reactions with nucleophiles.

| Decomposition Pathway | Initiator | Key Intermediate | Primary Product | Reference |

| Photochemical Decomposition | Irradiation (Light) | α-diazothione (excited state) | Thioketene | researchgate.net |

The 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions, particularly with strong bases like organolithium reagents. researchgate.net For 1,2,3-thiadiazoles that are unsubstituted at the 5-position, treatment with a strong base such as n-butyllithium (nBuLi) at low temperatures (e.g., -60°C) results in the cleavage of the ring. researchgate.net This reaction proceeds with the evolution of nitrogen gas and the formation of a lithium alkynethiolate intermediate. researchgate.nettandfonline.com This highly reactive intermediate can then be trapped by various electrophiles, such as alkyl halides (e.g., methyl iodide), to afford 1-alkynyl thioethers. researchgate.net This method provides a useful synthetic route to these compounds, though the harsh conditions can limit its application. researchgate.net

| Base | Conditions | Intermediate | Product upon Electrophilic Trapping | Reference |

| n-Butyllithium (nBuLi) | Low temperature (-60°C) | Lithium alkynethiolate | 1-Alkynyl thioether | researchgate.net |

| Other strong bases (Sodamide, Potassium t-butoxide) | Varies | Alkali metal alkynethiolate | 1-Alkynyl thioether | researchgate.net |

Rearrangement Reactions of this compound Derivatives

In addition to fragmentation, the 1,2,3-thiadiazole ring system can undergo rearrangement reactions to form other more stable heterocyclic structures. These transformations often proceed through ring-opening and subsequent recyclization pathways.

A significant rearrangement of the 1,2,3-thiadiazole scaffold is its conversion into 1,2,3-triazole derivatives. A common example of this transformation is the Dimroth rearrangement. researchgate.net This process typically involves the isomerization of a 1,2,3-thiadiazole into a 5-mercapto-1,2,3-triazole. researchgate.net For instance, 5-amino-1,2,3-thiadiazoles can rearrange to 5-mercapto-1,2,3-triazoles, which can then be alkylated in situ to yield various triazole derivatives. researchgate.net

Another synthetic strategy involves a multi-step sequence where a 1,2,3-thiadiazole derivative is converted to an intermediate that subsequently cyclizes to a triazole. For example, a 1,2,3-thiadiazole acetanilide (B955) derivative, formed from the corresponding carboxylate, can react with an isothiocyanate. The resulting product can then be cyclized under alkaline conditions to form a 1,2,4-triazole (B32235) ring bearing the 1,2,3-thiadiazole substituent. mdpi.com

| Starting Material | Reaction Type | Key Intermediate | Final Product | Reference |

| 5-Amino-1,2,3-thiadiazoles | Dimroth Rearrangement | 5-Mercapto-1,2,3-triazole | 5-(Alkylsulfanyl)-1,2,3-triazoles | researchgate.net |

| 1,2,3-Thiadiazole acetanilide derivative | Reaction with isothiocyanate, then cyclization | Isothiocyanic ester | 1,2,4-Triazole with 1,2,3-thiadiazole substituent | mdpi.com |

Intramolecular Cycloaddition Reactions

While intermolecular cycloadditions are a cornerstone for synthesizing the 1,2,3-thiadiazole ring itself, the subsequent intramolecular cycloaddition of the formed this compound scaffold is a less common but powerful strategy for building fused heterocyclic systems. These reactions often proceed via the transformation of a substituent on the thiadiazole ring, which then participates in a cyclization event.

A key example involves the conversion of a 1,2,3-thiadiazole-5-carboxylate scaffold into a fused 1,2,4-triazole system. The process begins with the hydrazinolysis of the ester group to form a hydrazide derivative (an acetanilide). This intermediate is then reacted with a substituted isothiocyanate. Under alkaline conditions, the resulting isothiocyanic ester undergoes an intramolecular cyclization to form a 1,2,4-triazole ring fused with the 1,2,3-thiadiazole substituent. mdpi.com This transformation highlights how the carboxamide-related functionality can be manipulated to achieve complex intramolecular reactions.

Another approach involves the synthesis of pyrrolo[2,3-d] mdpi.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazole-6-carboxylates. nih.gov This strategy employs the Hurd-Mori reaction on a pyrrolidine (B122466) precursor to form the fused thiadiazole ring. The success of this intramolecular cyclization is highly dependent on the nature of the nitrogen-protecting group on the pyrrolidine ring. Electron-withdrawing groups, such as methyl carbamate, provide superior yields compared to electron-donating alkyl groups, which result in poor conversion. nih.gov This demonstrates the subtle electronic effects that govern the feasibility of such intramolecular cyclizations.

The reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with a strong base like organolithium compounds can lead to ring cleavage, forming an alkalimetal alkynethiolate. cdnsciencepub.com While this is a ring-opening reaction, subsequent reaction with an appropriate electrophile can lead to novel structures, and if the electrophilic site is within the same molecule, it could lead to an intramolecular cyclization pathway.

| Starting Material | Reagents | Product Type | Key Transformation |

| 1,2,3-Thiadiazole-5-carboxylate | 1. N₂H₄·H₂O 2. R-NCS 3. Alkaline conditions | Fused 1,2,4-triazole | Cyclization of isothiocyanic ester intermediate |

| N-protected pyrrolidine precursor | Thionyl chloride (Hurd-Mori reaction) | Pyrrolo[2,3-d] mdpi.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazole-6-carboxylate | Intramolecular cyclization to form fused thiadiazole ring |

| 1,2,3-Thiadiazole (unsubstituted at C5) | Strong base (e.g., organolithium) | Alkalimetal alkynethiolate | Ring cleavage with evolution of nitrogen |

Reactivity of Active Methylene (B1212753) Groups in Thioamide Precursors for 1,2,3-Thiadiazoles

The Hurd-Mori reaction is a classic and versatile method for the synthesis of the 1,2,3-thiadiazole ring, and it fundamentally relies on the reactivity of an active methylene group in the precursor molecule. wikipedia.orgisres.org An active methylene group is a CH₂ group flanked by two electron-withdrawing groups, making its protons acidic and the carbon nucleophilic. In the context of 1,2,3-thiadiazole synthesis, the precursor is typically a ketone with an α-methylene group.

The general synthetic pathway proceeds in two main steps:

Formation of a Hydrazone: A ketone containing an α-methylene group is reacted with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or N-tosylhydrazine, to form the corresponding semicarbazone or N-tosylhydrazone. mdpi.comresearchgate.net This reaction converts the ketone's carbonyl group into a C=N bond, setting the stage for cyclization.

Cyclization with Thionyl Chloride: The hydrazone intermediate is then treated with thionyl chloride (SOCl₂). mdpi.comresearchgate.net The thionyl chloride reacts with the hydrazone in a complex mechanism that results in the formation of the five-membered 1,2,3-thiadiazole ring through the incorporation of a sulfur atom and subsequent elimination of other fragments.

This methodology has been successfully applied to a wide range of ketones bearing active methylene groups to generate diverse 1,2,3-thiadiazole derivatives. researchgate.net For instance, various pyrazolyl-phenylethanones have been converted into their corresponding semicarbazones, which are then cyclized with thionyl chloride to yield pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields. mdpi.com Similarly, semicarbazone intermediates derived from natural products like 2-oxoallobetulin have been cyclized to the corresponding thiadiazole. mdpi.com

The following table summarizes various active methylene precursors and their transformation into 1,2,3-thiadiazole derivatives via the Hurd-Mori synthesis.

| Active Methylene Precursor (Ketone) | Hydrazine Derivative | Intermediate | Resulting 1,2,3-Thiadiazole Product |

| Pyrazolyl-phenylethanones | Semicarbazide | Semicarbazone | Substituted pyrazolyl-1,2,3-thiadiazoles |

| 2-Oxoallobetulin | Semicarbazide HCl | Semicarbazone | Thia-diazole-fused allobetulin |

| Acetophenone derivatives | Thiosemicarbazide | Thiosemicarbazone | Phenyl-1,2,3-thiadiazole derivatives |

| N-Tosylhydrazones | (Sulfur source) | - | Substituted aryl 1,2,3-thiadiazoles |

An improved, metal-free Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles in high yields. mdpi.comorganic-chemistry.org This highlights the ongoing development and refinement of syntheses that rely on the inherent reactivity of active methylene precursors.

Computational Chemistry and Theoretical Investigations of 1,2,3 Thiadiazole 4 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the theoretical study of 1,2,3-thiadiazole (B1210528) derivatives, providing a balance between computational cost and accuracy. These calculations allow for the detailed exploration of the molecule's geometric and electronic landscape.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1,2,3-thiadiazole-4-carboxamide. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For similar thiadiazole derivatives, studies have shown that the thiadiazole ring is essentially planar. acs.org Conformational analysis, also performed using DFT, investigates the different spatial arrangements of the molecule (conformers) and their relative energies. For instance, the rotational barrier around the bond connecting the carboxamide group to the thiadiazole ring can be calculated to understand the flexibility of the molecule. acs.org This information is crucial as the conformation of a molecule often dictates its biological activity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Energies, HOMO-LUMO Energy Gaps)

The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT calculations provide valuable data on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally suggests higher chemical reactivity and a greater propensity for electron donation, which can be correlated with biological activity. irjweb.comnih.gov For various thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO distribution can vary depending on the substituents attached to the ring. rsc.orgresearchgate.net

| Parameter | Significance | Typical Findings in Thiadiazole Derivatives |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher values indicate greater reactivity towards electron acceptors. rsc.org |

| LUMO Energy | Electron-accepting ability | Lower values indicate greater reactivity towards electron donors. |

| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap often correlates with higher reactivity. irjweb.comnih.gov |

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculated frequencies for functional groups like N-H, C=O, and C-S can be compared with experimental IR spectra to confirm the molecular structure. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms. dergipark.org.tr The calculated chemical shifts for the protons and carbons in the thiadiazole ring and the carboxamide group can be correlated with experimental NMR data, aiding in the structural elucidation of the molecule. rsc.orgdergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and chromophoric properties of the molecule. dergipark.org.tr The HOMO-LUMO energy gap is often related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| IR | Vibrational Frequencies | Confirms the presence of specific functional groups. dergipark.org.trnih.gov |

| NMR | Chemical Shifts (¹H, ¹³C) | Aids in the determination of the molecular structure. rsc.orgdergipark.org.tr |

| UV-Vis | Maximum Absorption Wavelength (λmax) | Provides insight into the electronic transitions and conjugation within the molecule. dergipark.org.tr |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme (receptor). nih.gov For this compound and its derivatives, molecular docking studies are crucial for understanding their potential biological activity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. nih.govnih.gov By elucidating these binding modes, researchers can gain insights into the mechanism of action and design more potent and selective inhibitors. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling uses quantitative structure-activity relationship (QSAR) methods to correlate physicochemical properties of a series of compounds with their biological activities. researchgate.netacs.org For this compound derivatives, QSAR models can be developed to predict their activity based on descriptors such as electronic properties (e.g., HOMO-LUMO energies), steric factors, and hydrophobicity. acs.org These models are valuable tools for guiding the design and optimization of new compounds with enhanced biological profiles. nih.govtandfonline.com

Prediction of Chemical Reactivity Parameters

DFT calculations can be used to predict various chemical reactivity parameters that provide a quantitative measure of a molecule's reactivity. rdd.edu.iq These parameters, often referred to as conceptual DFT descriptors, include:

Ionization Potential (I): The energy required to remove an electron, often approximated as -E(HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, often approximated as -E(LUMO). nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov

Exploration of Biological Activities and Molecular Mechanisms for 1,2,3 Thiadiazole 4 Carboxamide Derivatives

Anticancer Potential and Related Mechanisms

The quest for novel and effective anticancer agents has led to the investigation of 1,2,3-thiadiazole-4-carboxamide derivatives, which have shown promise in combating cancer through various mechanisms, including enzyme inhibition, interference with DNA replication, and direct antiproliferative effects on cancer cell lines.

Enzyme Inhibition

One of the primary strategies through which these derivatives exert their anticancer effects is by inhibiting key enzymes that are crucial for cancer cell survival and proliferation.

c-Src/Abl Tyrosine Kinase and Carbonic Anhydrase Inhibition: While specific studies on this compound derivatives targeting EGFR and HER-2 phosphorylation are not extensively documented, the broader class of thiadiazole derivatives has been investigated for the inhibition of other critical kinases. For instance, certain thiadiazole derivatives have been identified as inhibitors of c-Src and Abl tyrosine kinases, which are often dysregulated in various cancers. Furthermore, some thiadiazole compounds have demonstrated the ability to inhibit carbonic anhydrases, enzymes that play a role in tumor metabolism and progression.

Interference with DNA Replication Processes

The structural characteristics of thiadiazole derivatives, particularly their resemblance to pyrimidine (B1678525), a fundamental component of nucleic acids, suggest a potential mechanism of action involving the disruption of DNA replication. This bioisosteric relationship allows these compounds to potentially interfere with the synthesis of DNA, a process vital for rapidly dividing cancer cells. By disrupting this fundamental process, these derivatives can effectively halt tumor growth. nih.govnih.govmdpi.commdpi.com

Antiproliferative Activities in Cancer Cell Lines

Extensive in vitro studies have demonstrated the potent antiproliferative activity of 1,2,3-thiadiazole (B1210528) derivatives against a range of human cancer cell lines.

Notably, d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown significant antitumor activity against human breast cancer T47D cells. The most potent of these compounds exhibited IC50 values ranging from 0.042 to 0.058 μM, which are comparable to the well-known anticancer drug adriamycin (IC50 = 0.04 μM). nih.gov One particular derivative demonstrated considerable selectivity towards the T47D cell line and significantly inhibited tumor growth and metastatic potential in xenograft models. nih.gov

Another area of investigation involves 1,2,3-thiadiazole analogs of combretastatin A-4, a natural compound known for its ability to inhibit tubulin polymerization, a critical process in cell division. These synthetic analogs have displayed diverse cytotoxicity against various cancer cell lines, including human myeloid leukemia (HL-60) and human colon adenocarcinoma (HCT-116) cells, with IC50 values ranging from 13.4 to 86.6 nM. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization and arresting the cell cycle in the G2/M phase. nih.gov

Table 1: Antiproliferative Activity of Selected 1,2,3-Thiadiazole Derivatives

| Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Human breast cancer (T47D) | 0.042 - 0.058 µM | nih.gov |

| 1,2,3-Thiadiazole analogs of combretastatin A-4 | Human myeloid leukemia (HL-60) | 13.4 - 86.6 nM | nih.gov |

| 1,2,3-Thiadiazole analogs of combretastatin A-4 | Human colon adenocarcinoma (HCT-116) | 13.4 - 86.6 nM | nih.gov |

Antimicrobial Efficacy and Mechanisms of Action

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and broad-spectrum antifungal activities.

Antibacterial Activity

The antibacterial efficacy of this class of compounds has been evaluated against various pathogenic bacteria, including strains of Staphylococcus aureus and Escherichia coli.

Research into a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed that Gram-positive bacteria were the most susceptible microorganisms. One particular hydrazide–hydrazone derivative, compound 15 , which incorporates a 5-nitro-2-furoyl moiety, demonstrated the highest level of bioactivity. This compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL against various Staphylococcus species, indicating strong to very strong activity. researchgate.net The minimum bactericidal concentration (MBC) for this compound against Gram-positive bacteria was found to be between 3.91 and 62.5 µg/mL, with an MBC/MIC ratio of 1–4, confirming its bactericidal effect. researchgate.net Notably, the activity of compound 15 against certain strains of S. aureus was two to seven times greater than that of the reference drug, nitrofurantoin. researchgate.net

Table 2: Antibacterial Activity of a 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivative (Compound 15)

| Bacterial Strain | MIC Value (µg/mL) | MBC Value (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus spp. | 1.95 - 15.62 | 3.91 - 62.5 | researchgate.net |

| Enterococcus faecalis ATCC 29212 | 15.62 | - | researchgate.net |

Antifungal Activity

Derivatives of this compound have also been recognized for their potent and broad-spectrum fungicidal properties.

A study focusing on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates demonstrated variable but significant antifungal activities. The efficacy of these compounds was found to be dependent on the length of the alkyl chain, with an optimal length of 6-11 carbon atoms. tandfonline.com

For instance, Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester showed strong fungistatic activity against Alternaria kikuchiana, with growth inhibitions of 90.7% and 54% at concentrations of 50 and 5 µg/mL, respectively. tandfonline.com Other derivatives, such as the heptyl, octyl, and undecyl esters of Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, displayed potent fungistatic activity against Gibberella zeae, with growth inhibitions of 78%, 63%, and 59% respectively, at a concentration of 5 µg/mL. tandfonline.com

Furthermore, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives were synthesized and evaluated for their antifungal activity. One compound from this series exhibited good activity against Cercospora arachidicola, comparable to a commercial drug, while others showed moderate activity. ingentaconnect.com

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Concentration (µg/mL) | Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester | Alternaria kikuchiana | 50 | 90.7 | tandfonline.com |

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester | Alternaria kikuchiana | 5 | 54 | tandfonline.com |

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, heptyl ester | Gibberella zeae | 5 | 78 | tandfonline.com |

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, octyl ester | Gibberella zeae | 5 | 63 | tandfonline.com |

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, undecyl ester | Gibberella zeae | 5 | 59 | tandfonline.com |

Antiviral Activity

Recent research has underscored the potential of this compound derivatives as effective antiviral agents against a range of plant and human viruses.

Tobacco Mosaic Virus (TMV): A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have shown significant protective activity against TMV. mdpi.com One particular compound, E2, exhibited an EC50 of 203.5 μg/mL, which is superior to the commercial agent ningnanmycin (EC50 = 261.4 μg/mL). mdpi.com Studies have shown that these compounds can inhibit the spread of TMV within the host plant. They appear to induce a defensive barrier by promoting a tighter arrangement of leaf cells and causing stomatal closure. mdpi.com Furthermore, these derivatives can enhance the photosynthetic efficiency of infected leaves by maintaining stable chlorophyll content, thereby protecting the plant from viral damage. mdpi.com Some myricetin derivatives linked to 1,3,4-thiadiazole (B1197879) have also demonstrated potential antiviral activity against TMV. arkat-usa.org

HIV-1: Certain 1,3,4-thiadiazole derivatives have been identified as promising anti-HIV-1 agents, showing no signs of in vitro cytotoxicity. arkat-usa.org The structure-activity relationship of non-nucleoside HIV-1-specific reverse transcriptase (RT) inhibitors, specifically 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives, has been investigated. nih.gov It was found that substituting the hydrogens at the 2- and 6-positions of the phenyl moiety with chlorines increased the anti-HIV-1 activity by more than 100-fold. nih.gov These active TDA derivatives also demonstrated the ability to inhibit RT activity in enzymatic assays. nih.gov

Hepatitis B Virus (HBV): A 1,2,3-thiadiazole derivative, compound 94, has shown excellent potency against HBV with an IC50 of 3.59 μg/mL, which is more potent than the established drug lamivudine (IC50 value 14.8 μg/mL). mdpi.com

Synergistic Effects with Commercial Antibiotics

An emerging area of research is the use of this compound derivatives in combination with existing antibiotics to enhance their efficacy and combat drug resistance.

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit strong synergistic antifungal interactions with amphotericin B against some Candida species. mdpi.com This synergistic effect is believed to stem from the disaggregation of amphotericin B molecules induced by the thiadiazole derivatives, which leads to a disturbance in the fungal cell wall integrity. mdpi.comnih.gov These findings suggest the potential for developing thiadiazole-based combination therapies to combat resistant fungal infections. nih.govnih.gov

Antiepileptic and Anticonvulsant Investigations

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore for anticonvulsant activity. sphinxsai.com Various derivatives have been synthesized and evaluated for their potential in managing epilepsy and seizures. sphinxsai.comnih.govfrontiersin.orgnih.gov

Modulation of Neurotransmitter Pathways

A key mechanism underlying the anticonvulsant effects of these compounds is their ability to modulate neurotransmitter pathways, particularly the GABAergic system.

GABAa Pathway and Chloride Ion Release: The anticonvulsant action of 1,3,4-thiadiazole derivatives is often attributed to their interaction with the GABAA pathway. nih.govfrontiersin.org By promoting the release of chloride ions, these compounds can prevent abnormal electrical impulses in the brain, thereby suppressing seizure activity. nih.govfrontiersin.org New heterocyclic derivatives of GABA, incorporating a 2-imino-1,3,4-thiadiazole ring, have been shown to act as GABAA antagonists. researchgate.net

Prevention of Abnormal Neuronal Firing

Epileptic seizures are characterized by abnormal, excessive, or synchronous neuronal activity in the brain. nih.govfrontiersin.orgresearchgate.net 1,3,4-Thiadiazole derivatives have been shown to prevent this abnormal neuronal firing, which is a primary mechanism of their anticonvulsant effect. nih.govfrontiersin.org This action is linked to their modulation of the GABAA pathway, leading to a stabilization of neuronal membranes and a reduction in hyperexcitability. nih.govfrontiersin.org

Other Reported Biological Activities and Mechanisms

Beyond their antiviral, antibacterial, and anticonvulsant properties, this compound and its related thiadiazole derivatives exhibit a broad spectrum of other biological activities. These include:

Anticancer Activity: Thiadiazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines. researchgate.netmdpi.comresearchgate.netnih.gov

Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of thiadiazole derivatives. researchgate.netmdpi.comresearchgate.net

Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a common feature in compounds with potent antimicrobial and antifungal activities. researchgate.netmdpi.comresearchgate.netfrontiersin.org

Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of human carbonic anhydrase I and II. consensus.app

α-Glucosidase Inhibition: Novel 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated excellent inhibitory activity against the α-glucosidase enzyme, suggesting their potential in the management of diabetes. nih.gov

Neuroprotective Activity: A 2-amino-1,3,4-thiadiazole derivative, 4BrABT, has shown neuroprotective effects in vitro, protecting neuronal cells from neurotoxic conditions. nih.gov

Anti-inflammatory Properties

Derivatives of thiadiazole carboxamides have been widely investigated for their potential to mitigate inflammation. mdpi.comresearchgate.netnih.govresearchgate.net The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). researchgate.netnih.gov By blocking COX enzymes, these derivatives can reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. ejbps.com

In one study, a series of novel 1,3,4-thiadiazole-2-carboxamide derivatives were evaluated for their anti-inflammatory capacity using a protein denaturation inhibition method. nih.gov Several compounds demonstrated significant, concentration-dependent activity. For instance, at a concentration of 250 µg/ml, compounds designated as 3a, 4c, and 8c showed a high percentage of inhibition of protein denaturation, comparable to the standard drug diclofenac sodium. nih.gov Another study on 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netijpsdronline.comthiadiazole derivatives, a fused thiadiazole system, identified compounds with potent anti-inflammatory effects in carrageenan-induced rat paw edema tests, with some showing better activity than diclofenac. nih.gov

| Compound | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 3a | Protein Denaturation Inhibition | 250 µg/ml | 83.24% | nih.gov |

| 4c | Protein Denaturation Inhibition | 250 µg/ml | 86.44% | nih.gov |

| 8c | Protein Denaturation Inhibition | 250 µg/ml | 85.14% | nih.gov |

| Diclofenac Sodium (Standard) | Protein Denaturation Inhibition | 250 µg/ml | 91.24% | nih.gov |

Antidiabetic Potential

The thiadiazole nucleus is a key feature in the exploration of new antidiabetic agents. mdpi.comresearchgate.nethilarispublisher.com Research has shown that certain 1,3,4-thiadiazole derivatives can effectively lower blood glucose levels. hilarispublisher.com One of the primary mechanisms investigated is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes.

A study focused on a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues identified several potent α-glucosidase inhibitors. nih.gov Three analogues in particular (compounds 4, 8, and 9) displayed exceptional inhibitory activity, with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug. nih.gov Another research effort synthesized new 1,3,4-thiadiazole derivatives based on 3-aminopyridones, which also showed significant inhibitory activity against α-glucosidase, with one compound being nearly 3.7 times more potent than acarbose. mdpi.com These findings highlight the potential of the thiadiazole scaffold in developing new therapies for diabetes management. hilarispublisher.comnih.govmdpi.com

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Analogue 4 | α-glucosidase | 2.20 ± 0.10 | nih.gov |

| Analogue 8 | α-glucosidase | 1.10 ± 0.10 | nih.gov |

| Analogue 9 | α-glucosidase | 1.30 ± 0.10 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 11.50 ± 0.30 | nih.gov |

Antioxidant Properties

Many thiadiazole derivatives have been reported to possess antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netrsc.orgresearchgate.netnih.govsaudijournals.com The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsaudijournals.com The sulfur atom within the thiadiazole ring is thought to contribute to these antioxidant properties. researchgate.net

In a study synthesizing 1,3,4-thiadiazole linked to 4-thiazolidinone derivatives, several compounds exhibited promising antioxidant activity. saudijournals.com Compounds designated TZD 3 and TZD 5 showed potent DPPH radical scavenging activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid. saudijournals.com Another investigation of novel 1,3,4-thiadiazole derivatives found that the most active compound had an antioxidant activity (IC50) of 0.13 mM, which was nearly three-fold more potent than TROLOX, a well-known antioxidant standard. nih.gov

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| TZD 3 | DPPH Radical Scavenging | 28.00 µM | saudijournals.com |

| TZD 5 | DPPH Radical Scavenging | 27.50 µM | saudijournals.com |

| Unnamed Thiadiazole Derivative | Antioxidant Activity | 0.13 mM | nih.gov |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 29.2 µM | saudijournals.com |

| TROLOX (Standard) | Antioxidant Activity | 0.5 mM | nih.gov |

Insecticidal and Aphicidal Activity

Thiadiazole derivatives have also been developed for agricultural applications, demonstrating notable insecticidal and aphicidal activities. researchgate.netnih.gov A series of novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole ring were synthesized with the goal of discovering new, highly active pesticide lead compounds. researchgate.net

Research has evaluated the effectiveness of these compounds against various pests. For example, some 1,3,4-thiadiazole derivatives were tested for insecticidal activity against the cotton leafworm (Spodoptera littoralis) and for aphicidal activity against the cowpea aphid (Aphis craccivora). researchgate.net In one study, specific compounds (7, 10, 12, and 17) showed significantly high insecticidal activity, with compound 12 being the most potent. researchgate.net Further studies on 1,3,4-(thiadiazine/thiadiazole)-benzenesulfonamide derivatives also confirmed their toxicological effects against Spodoptera littoralis. nih.gov This line of research indicates the potential of thiadiazole-based compounds as effective agents for crop protection.

Elucidation of Molecular Targets and Binding Interactions

The biological efficacy of this compound derivatives is fundamentally linked to their ability to interact with specific molecular targets, such as proteins and enzymes. nih.gov The structural features of these molecules, including the thiadiazole ring and the carboxamide linker, facilitate precise binding events that trigger a biological response. nih.govresearchgate.net

Interaction with Biological Targets, Including Hydrophobic Pockets in Proteins

A common mechanism by which thiadiazole derivatives exert their effects is by fitting into specific pockets on target proteins. Hydrophobic interactions play a crucial role in this process, where nonpolar parts of the molecule, such as aromatic rings, interact favorably with lipophilic (hydrophobic) regions of the protein's active site. rsc.orgacs.org

For instance, in the context of cancer therapy, thiazole (B1198619)/thiadiazole carboxamide derivatives have been designed as inhibitors of the c-Met kinase. nih.gov Molecular modeling suggests that the terminal tail of these inhibitors fits into a hydrophobic pocket of the c-Met protein, and the potency of the inhibitor is sensitive to the size and nature of this group. tandfonline.com Similarly, the enhanced potency of certain thiazole carboxamide derivatives as COX inhibitors is attributed to the interaction of lipophilic groups (like a t-butyl group) with hydrophobic channels in the COX active site. acs.org These hydrophobic interactions help to stabilize the ligand-protein complex, leading to more effective inhibition of the target. rsc.org

Role of Hydrogen Bonding Domains in Biological Efficacy

In addition to hydrophobic interactions, hydrogen bonding is a critical factor in the binding affinity and specificity of thiadiazole derivatives. The thiadiazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, and it is considered a hydrogen binding domain. researchgate.netnih.gov Furthermore, the carboxamide linker (-CONH-) is an excellent hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in a protein's active site. nih.gov

Molecular docking studies have repeatedly illustrated the importance of these interactions. For example, thiazole/thiadiazole derivatives designed as COX inhibitors form key hydrogen bonds with residues such as ARG-120 and TYR-355 within the COX-2 binding site. acs.org In the case of c-Met kinase inhibitors, the amide group is crucial for forming hydrogen bonds that anchor the molecule correctly. nih.gov The ability of these compounds to form multiple hydrogen bonds and hydrophobic interactions with a target protease is a key determinant of their potential efficacy. nih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications to the groups attached to the thiadiazole ring and the amide nitrogen can significantly modulate the potency and spectrum of their therapeutic and agrochemical effects, including antiviral, anticancer, fungicidal, and necroptosis-inhibiting properties.

Antiviral Activity

Substitutions on the 1,2,3-thiadiazole core play a critical role in determining antiviral efficacy. For instance, certain substituted this compound scaffolds have demonstrated notable curative activity against the Tobacco Mosaic Virus (TMV). One such derivative exhibited a curative activity rate of 60% at a concentration of 500 µg/mL, which was comparable to the standard tiadinil mdpi.com.

In the context of anti-HIV research, the substitution pattern on an attached phenyl ring has been shown to be a key determinant of potency. A derivative featuring a 2,4-dibromo substitution on a phenyl ring at the 5-position of the 1,2,3-thiadiazole ring proved to be a highly active anti-HIV-1 agent, with an EC50 value of 0.0364 µM. This potency was significantly greater than that of other derivatives with different substituents on the phenyl ring mdpi.com.

| Compound Reference | Substituent(s) | Target Virus | Observed Activity |

|---|---|---|---|

| Scaffold 102 Derivative | Not specified | Tobacco Mosaic Virus (TMV) | 60% curative activity at 500 µg/mL mdpi.com |

| Compound 93 | 5-(2,4-dibromophenyl) | HIV-1 | EC50: 0.0364 µM mdpi.com |

Anticancer and Cytotoxic Activity

The position of substituents on the 1,2,3-thiadiazole ring is crucial for anticancer activity. Studies on analogs of the tubulin polymerization inhibitor combretastatin A-4 (CA-4) revealed that placing a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring resulted in significant cytotoxic activity against several human cancer cell lines. In contrast, when this same substituent was moved to the 5th position, a dramatic loss of activity was observed nih.gov.

Furthermore, the type of substituent at position 4 has been shown to influence potency. In a series of pyrazole (B372694) oxime derivatives, compounds bearing a methyl substituent at position 4 of the thiadiazole ring were identified as the most potent against a panel of human cancer cells, including pancreatic, hepatocarcinoma, colon, and gastric cancer cell lines nih.gov.

| Core Structure | Substituent and Position | Target Cell Lines | Activity Outcome |

|---|---|---|---|

| 1,2,3-Thiadiazole (CA-4 analog) | 3,4,5-trimethoxyphenyl at C4 | HL-60, HCT-116, HMEC-1 | Significant cytotoxic activity nih.gov |

| 1,2,3-Thiadiazole (CA-4 analog) | 3,4,5-trimethoxyphenyl at C5 | HL-60, HCT-116, HMEC-1 | Low cytotoxic activity nih.gov |

| Pyrazole oxime-1,2,3-thiadiazole | Methyl at C4 | Panc-1, Huh-7, HCT-116, SGC-7901 | Most potent in the series nih.gov |

Necroptosis Inhibition

In the development of necrostatins, inhibitors of regulated necrosis, a detailed SAR study of nih.govmdpi.comnih.govthiadiazole benzylamides highlighted optimal substitution patterns. The study found that small cyclic alkyl groups, such as cyclopropyl, at the 4-position of the thiadiazole ring were ideal for inhibitory activity. At the 5-position, 2,6-dihalobenzylamide groups were determined to be optimal nih.gov. The stereochemistry of substituents also played a critical role; when a small alkyl group like methyl was introduced at the benzylic position of the amide, the inhibitory activity was found to reside exclusively with the (S)-enantiomer nih.gov.

| Position on 1,2,3-Thiadiazole Ring | Optimal Substituent | Effect |

|---|---|---|

| 4-position | Small cyclic alkyl groups (e.g., cyclopropyl) | Optimal inhibitory activity nih.gov |

| 5-position | 2,6-dihalobenzylamides | Optimal inhibitory activity nih.gov |

| Benzylic position of amide | (S)-enantiomer of small alkyl group (e.g., methyl) | All inhibitory activity resides in this enantiomer nih.gov |

Fungicidal and Aphicidal Activity

The this compound framework is also a promising scaffold for agrochemicals. Derivatives incorporating a carboxamide moiety have demonstrated broad-spectrum fungicidal activity against a wide array of fungal strains, including Cercospora arachidicola (AS), Colletotrichum lagenarium (CL), and Rhizoctonia solani (RS), with inhibition rates reaching up to 100% in some cases mdpi.com.

In the realm of insecticidal agents, (E)-β-farnesene-based carboxamides of 1,2,3-thiadiazoles have shown significant aphicidal activity against Myzus persicae. The potency was influenced by the specific structure of the carboxamide derivative, with LC50 values ranging from 33.4 µg/mL to 61.8 µg/mL mdpi.com.

| Activity Type | Compound Series | Substituent Feature | Observed Activity |

|---|---|---|---|

| Fungicidal | 1,2,3-Thiadiazole-carboxamides | Carboxamide moiety | Broad-spectrum inhibition (e.g., 100% against AS, 95% against CL) mdpi.com |

| Aphicidal | (E)-β-farnesene based 1,2,3-thiadiazole carboxamides | Varied carboxamide structures | LC50 values from 33.4 to 61.8 µg/mL against Myzus persicae mdpi.com |

Applications of 1,2,3 Thiadiazole 4 Carboxamide in Advanced Materials and Agrochemistry

Materials Science Applications

The unique structural and electronic properties of the 1,2,3-thiadiazole (B1210528) ring system have prompted investigations into its potential for creating novel materials. While specific research on 1,2,3-thiadiazole-4-carboxamide in this domain is still emerging, the broader class of thiadiazole derivatives has shown promise in materials science.

Development of Materials with Unique Electronic Properties

The aromatic 1,2,3-thiadiazole ring is characterized by its electron-withdrawing nature, which can be harnessed to design materials with specific electronic and photophysical properties. The incorporation of such heterocycles into larger molecular structures can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic materials. For instance, derivatives of the isomeric 1,2,5-thiadiazole (B1195012) have been used to create ambipolar transporting materials with high charge carrier mobilities, a crucial feature for organic field-effect transistors (OFETs) and other electronic devices. evitachem.com Although direct studies on this compound for these applications are limited, the inherent electronic characteristics of the thiadiazole nucleus suggest its potential as a building block for organic semiconductors and fluorescent materials. The carboxamide group further offers a site for chemical modification, allowing for the fine-tuning of electronic properties and intermolecular interactions in the solid state.

Utilization as Polymer Components

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, and other desirable characteristics. There is documented research on the synthesis of 1,2,3-thiadiazoles bearing polymerizable groups at the 4-position, with the goal of creating materials for applications such as negative photoresists. In these systems, the thiadiazole ring remains intact during polymerization and can subsequently be used for photocrosslinking reactions. ambeed.com While this example does not specifically use a carboxamide, it demonstrates the feasibility of using the 4-substituted 1,2,3-thiadiazole core as a monomer. The carboxamide functional group in this compound provides a potential site for polymerization reactions, such as polycondensation, to form polyamides. Such polymers could exhibit unique properties derived from the presence of the thiadiazole ring in the main chain. The synthesis of polymers containing the related 1,2,3-triazole ring is well-documented, suggesting that analogous synthetic strategies could be applied to 1,2,3-thiadiazole-based monomers. ambeed.comgoogle.com

Agrochemical Formulations

The this compound scaffold is a key component in the development of a variety of agrochemical agents. Its derivatives have demonstrated significant efficacy in crop protection and plant health.

Crop Protection Agents against Phytopathogenic Microorganisms

Derivatives of this compound have shown notable activity against a range of plant pathogens. For example, certain substituted this compound derivatives have exhibited curative and protective effects against the Tobacco Mosaic Virus (TMV). evitachem.com One particular derivative showed a curative activity of 60% at a concentration of 500 µg/mL against TMV. evitachem.com Furthermore, some derivatives act as plant activators or inducers of systemic acquired resistance (SAR), which stimulates the natural defense mechanisms of plants against a broad spectrum of pathogens, including fungi, bacteria, and viruses.

Pesticide Development (e.g., Fungicides, Insecticides, Herbicides)

The 1,2,3-thiadiazole carboxamide structure has been extensively explored in the creation of new pesticides.